molecular formula C34H26N3OP B2916958 1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde CAS No. 380871-84-1

1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde

Cat. No. B2916958
CAS RN: 380871-84-1
M. Wt: 523.576
InChI Key: IFCGMZVZXQOEIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Vilsmeier-Haack Reaction : This method involves reacting phenylhydrazones with aryl methyl ketones, leading to the formation of 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes .


Molecular Structure Analysis

The compound’s molecular structure consists of the pyrazole ring, phenyl groups, and the phosphanylidene moiety. Crystallographic studies can provide detailed insights into its three-dimensional arrangement .


Chemical Reactions Analysis

  • Friedel-Crafts Type Reaction (Hydroxyalkylation) : This reaction pathway is relevant .

Scientific Research Applications

Anticonvulsant and Analgesic Activities

Research involving pyrazole derivatives, such as those synthesized from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has been shown to possess potent anticonvulsant and analgesic activities. These compounds were evaluated using maximal electroshock seizure (MES) tests and tail flick methods, indicating their potential in developing new treatments for epilepsy and pain management (Viveka et al., 2015).

Antimicrobial Activity

Another study focused on the antimicrobial properties of novel chitosan Schiff bases derived from heterocyclic pyrazole aldehydes, including derivatives similar to the specified compound. These bases exhibited significant activity against various bacterial and fungal strains, underscoring their potential in antimicrobial applications (Hamed et al., 2020).

Photophysical Properties

The synthesis of heterocyclic orthoaminoaldehyde derivatives and their subsequent investigation into photophysical properties revealed that the absorption and emission characteristics are significantly influenced by the substituents present. This finding suggests applications in materials science, particularly in the development of new photoluminescent materials (Patil et al., 2010).

Anti-inflammatory, Antioxidant, and Antimicrobial Agents

Pyrazole chalcone derivatives have been studied for their anti-inflammatory, antioxidant, and antimicrobial properties. These compounds showed promising IL-6 inhibitory activities, free radical scavenging capabilities, and antimicrobial activities against pathogenic bacteria and fungi, suggesting their utility in therapeutic applications (Bandgar et al., 2009).

Supramolecular Assembly

Research into the synthesis and molecular structures of reduced bipyrazoles from simple pyrazole precursors has provided insights into the supramolecular assembly of these compounds. This has implications for the design of molecular materials with specific structural and functional properties (Cuartas et al., 2017).

properties

IUPAC Name

1-phenyl-3-[4-[(triphenyl-λ5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N3OP/c38-26-28-25-37(30-13-5-1-6-14-30)35-34(28)27-21-23-29(24-22-27)36-39(31-15-7-2-8-16-31,32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCGMZVZXQOEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde

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